

PF-04753299 MIC90 values against Gram-negative bacteria

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Compound Focus: PF-04753299

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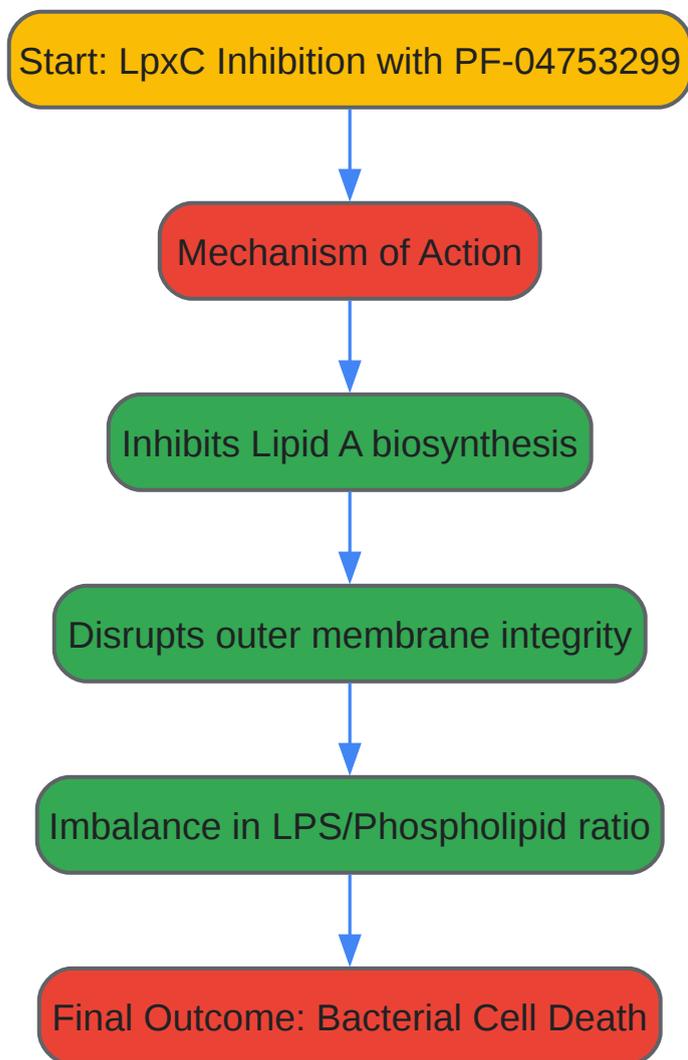
PF-04753299 Activity Data and Properties

The table below summarizes the available quantitative data on **PF-04753299** from a study analyzing its effects on *E. coli* [1].

Property / Activity	Value / Result	Experimental Context
MIC against <i>E. coli</i> W3110	1 µg/mL	In M9 minimal medium [1]
MIC against <i>E. coli</i> ΔtoIC	0.125 µg/mL	Efflux pump-deficient strain in M9 medium [1]
Protein Binding (Tm Shift)	+5.0 °C	Thermal shift assay, indicates direct binding to LpxC [1]
Membrane Depolarization	Negative	No disruption of membrane integrity detected [1]
Molecular Target	LpxC	Zinc-dependent deacetylase in Lipid A biosynthesis pathway [1] [2]

Mechanism of Action and Experimental Workflow

PF-04753299 is a methyl sulfone-based small molecule inhibitor that targets LpxC, a highly conserved zinc metalloenzyme that catalyzes the first committed step in the biosynthesis of lipid A, a key component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria [1] [2].



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Inhibition of LpxC disrupts the tightly regulated balance between LPS and phospholipid biosynthesis, leading to impaired outer membrane integrity and ultimately, bacterial cell death [1]. The compound binds to the active site of LpxC, with its hydroxamic acid moiety chelating the catalytic zinc ion and its hydrophobic region occupying the enzyme's substrate tunnel [2].

Detailed Experimental Protocol

The following protocol for determining the Minimum Inhibitory Concentration (MIC) of **PF-04753299** via broth microdilution is adapted from methodologies used in recent studies [3] [1].

Materials

- **Compound:** **PF-04753299** (commercially available, e.g., Sigma-Aldrich)
- **Solvent:** 100% Dimethyl sulfoxide (DMSO)
- **Bacterial Strains:** *Escherichia coli* W3110 (wild-type) and isogenic efflux pump-deficient mutant ($\Delta toIC$) as a control for enhanced susceptibility [1].
- **Growth Medium:** M9 minimal medium or cation-adjusted Mueller-Hinton Broth (CAMHB) [3] [1].
- **Equipment:** Sterile, non-treated 96-well round-bottom microplates, spectrophotometer (for measuring OD₆₀₀), microbiological incubator.

Procedure

- **Stock Solution Preparation:** Prepare a 10,000 mg/L stock solution of **PF-04753299** in 100% DMSO. Store as aliquots at -80°C.
- **Inoculum Preparation:** Grow bacterial strains to mid-log phase (OD₆₀₀ ≈ 0.5). Dilute the culture in fresh medium to a final density of approximately 5×10^5 CFU/mL [1] [4].
- **Broth Microdilution:**
 - Perform a two-fold serial dilution of **PF-04753299** in the 96-well plate across a suitable concentration range (e.g., 0.03 to 32 µg/mL).
 - Maintain a constant final concentration of DMSO (typically ≤1% v/v) across all test wells, including growth controls [3].
 - Add the prepared bacterial inoculum to each well. Include controls: sterility control (medium only), solvent control (medium + DMSO), and growth control (bacteria + DMSO).
 - Cover the plate and incubate statically at 35°C for 16-20 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of antibiotic that completely prevents visible turbidity [4].

Research Implications and Notes

- **Increased Potency in $\Delta toI/C$ Strain:** The significantly lower MIC observed in the efflux pump-deficient strain suggests that **PF-04753299** is a substrate for efflux systems like AcrAB-TolC in *E. coli*. This is a critical consideration for predicting clinical efficacy and for the design of future compounds to evade efflux [1].
- **Synergistic Potential:** LpxC inhibition sensitizes Gram-negative bacteria to other antibiotics that normally struggle to penetrate the outer membrane, such as rifampin and vancomycin [1]. This presents a promising avenue for combination therapy.
- **Data Limitation:** The absence of MIC₉₀ data in the available literature highlights that broad-spectrum profiling of **PF-04753299** against a wide range of clinical Gram-negative isolates (e.g., *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, *Klebsiella pneumoniae*) has not been published. CHIR-090 is a more widely referenced LpxC inhibitor in basic research [1] [2].

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